4-Chloro-2-pyrrol-1-ylpyrimidine
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Overview
Description
4-Chloro-2-pyrrol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole ring and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine typically involves multiple steps. One common method starts with the reaction of 2-cyano-3-(1,3-dioxolan)ethyl propionate with formamidine acetate in the presence of an alkaline catalyst, followed by hydrolysis and cyclization to obtain pyrrolo[2,3-d]pyrimidin-4-ol. This intermediate is then reacted with phosphorus oxychloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve the use of robust reaction conditions and efficient purification techniques to ensure high-quality products. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-pyrrol-1-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Cross-coupling reactions: The compound can participate in Suzuki coupling reactions, often catalyzed by palladium.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under basic conditions.
Electrophilic substitution: Reagents such as halogens and nitrating agents can be used.
Cross-coupling reactions: Palladium catalysts and organoboron compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4-Chloro-2-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases.
Organic Synthesis: The compound’s reactivity makes it valuable in the synthesis of complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pyrrol-1-ylpyrimidine, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are critical for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-pyrrol-1-ylpyrimidine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structure imparts distinct chemical properties and reactivity, making it a valuable scaffold in drug discovery and other applications .
Properties
IUPAC Name |
4-chloro-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWFOYJODVMFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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